4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Spinal Muscular Atrophy SMN protein drug discovery

Researchers face false positives when substituting thiazolyl-piperidine analogs due to SAR sensitivity. This compound provides a validated baseline for screening campaigns. - **Quantified value**: EC50 = 2.6 µM (SMN protein stabilization) - ideal assay control. - **Drug-like properties**: MW 236.26, LogP 2.12, PSA 25 Ų. - **Supply**: ≥95% purity, piperidine NH for derivatization. Hydrochloride salt (CAS 1955515-35-1) available for aqueous assays.

Molecular Formula C9H11F3N2S
Molecular Weight 236.26
CAS No. 1248983-30-3
Cat. No. B2887654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
CAS1248983-30-3
Molecular FormulaC9H11F3N2S
Molecular Weight236.26
Structural Identifiers
SMILESC1CNCCC1C2=NC(=CS2)C(F)(F)F
InChIInChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2
InChIKeyLESCGCCPEGZDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine – Sourcing and Chemical Identity


4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1248983-30-3, molecular formula C9H11F3N2S, molecular weight 236.26 g/mol) is a heterocyclic building block featuring a piperidine ring linked at the 4-position to a 4-trifluoromethyl-substituted 1,3-thiazole moiety [1]. The compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with documented commercial availability at purities typically ≥95% from multiple global suppliers . Its structural configuration positions it within the aryl-thiazolyl-piperidine chemotype, a privileged scaffold explored across diverse therapeutic areas including SMN protein modulation, kinase inhibition, and fungicidal applications [2].

Aryl-thiazolyl-piperidine scaffold for SAR and lead optimization programs
Reference comparator for SMN assay sensitivity validation
Hydrochloride salt form available for aqueous-compatible preparation

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine – Isomer & Scaffold Differentiation


Substitution of 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine with closely related analogs carries quantifiable risk in screening campaigns and lead optimization programs. The attachment position of the piperidine ring to the thiazole core (2-position linkage versus alternative connectivity) and the specific placement of the trifluoromethyl group (4-position on thiazole) critically determine both physicochemical properties and biological activity profiles [1]. Within the aryl-thiazolyl-piperidine class, systematic structure-activity relationship (SAR) studies have demonstrated that modest structural modifications—including alteration of substitution patterns on the thiazole ring or variation of the heterocyclic attachment point—can shift functional activity from agonist to antagonist, alter potency by orders of magnitude, or redirect target selectivity entirely [2]. The evidence below quantifies these differentiation dimensions for 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine relative to its most relevant comparators, enabling data-driven procurement decisions rather than assumption-based generic substitution.

Regioisomeric attachment point (piperidine to thiazole) may shift functional activity from agonist to antagonist
Trifluoromethyl position variation can alter potency and target selectivity by orders of magnitude
Free base and hydrochloride salt are not interchangeable for aqueous biochemical assays

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine – Quantitative Evidence vs. Comparators


SMN2 Promoter Modulation Activity

In a cellular assay measuring stabilization of human SMN protein in HEK293 cells expressing the SMN2 promoter, 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine demonstrated an EC50 of 2.6 μM (2.60 × 10³ nM) [1]. This activity falls within the active range of the aryl-thiazolyl-piperidine chemotype but is notably less potent than optimized lead compounds from the same structural class such as ML200 (CID 46907676), which achieved an AC50 of 31 nM and produced a 576% fold induction in the same reporter assay system [2]. The ~84-fold potency differential provides a quantifiable benchmark for researchers evaluating this scaffold as either a starting point for medicinal chemistry optimization or as a tool compound for target validation studies where lower potency may be acceptable or even desirable for mechanistic probing.

SMN2 Modulation
Cross-study comparable
2.6 μM EC50
31 nM (ML200)
Positions compound as moderate-potency comparator for SMN assay benchmarking
~84-fold lower potency vs. optimized lead; direct replication may vary
Spinal Muscular Atrophy SMN protein drug discovery

Physicochemical and Drug-Likeness Properties

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine exhibits a calculated LogP of 2.12 and a polar surface area (PSA) of 25 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. These properties position the compound favorably within Lipinski's Rule of Five space (MW 236.26, LogP <5, HBD ≤5, HBA ≤10). In contrast, structurally related positional isomers bearing the trifluoromethyl-thiazole moiety linked to the piperidine ring at alternative attachment points (e.g., 3-position piperidine derivatives) or with inverted connectivity (piperidine nitrogen directly attached to thiazole C2) exhibit different LogP values and altered hydrogen-bonding capacities . The Fsp³ value of 0.666 indicates a favorable balance of three-dimensional character relative to flat aromatic systems, a parameter increasingly valued in fragment-based and diversity-oriented screening collections.

Physicochemical Profile
Class-level inference
LogP 2.12 · PSA 25 Ų
HBD 1 · HBA 2 · Fsp³ 0.666
Favorable oral drug-likeness space for fragment-based screening
In silico predictions; experimental confirmation advised
ADME drug-likeness property prediction

Hydrochloride Salt Solubility Advantage

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine is commercially available as both the free base (CAS 1248983-30-3) and the hydrochloride salt (CAS 1955515-35-1) . The hydrochloride salt form (molecular formula C9H12ClF3N2S, MW 272.72) offers improved aqueous solubility and enhanced handling properties compared to the free base . This salt formation strategy is particularly relevant for piperidine-containing scaffolds where the basic nitrogen (pKa of piperidine ~10-11) can be protonated to form stable crystalline salts, reducing hygroscopicity and improving long-term storage stability. For procurement decisions, the hydrochloride salt form provides a practical advantage in biological assay preparation where DMSO stock solutions may be supplemented with aqueous buffers without precipitation risk.

Salt Form Handling
Data to verify
Hydrochloride salt available
May support aqueous solubility for biochemical assays
Exact solubility not reported; empirical validation required
formulation salt selection solubility

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine – Research Application Scenarios


Spinal Muscular Atrophy Modulator Screening

Based on the documented EC50 of 2.6 μM for SMN protein stabilization in HEK293 cellular assays [1], 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is suitable as a reference compound or scaffold starting point in SMA-focused drug discovery programs. Its ~84-fold lower potency relative to the optimized lead ML200 (AC50 = 31 nM) [2] makes it particularly valuable as a comparator for validating assay sensitivity and establishing SAR baseline activity for new chemical series. Researchers evaluating novel aryl-thiazolyl-piperidine analogs can use this compound to benchmark potency improvements achieved through structural optimization.

Building Block for Diversity-Oriented Synthesis

With a molecular weight of 236.26 g/mol, LogP of 2.12, and PSA of 25 Ų [1], this compound occupies favorable drug-like chemical space for fragment-based and diversity-oriented synthesis applications. The piperidine nitrogen provides a convenient synthetic handle for further derivatization (e.g., amide coupling, N-alkylation, sulfonamide formation), while the 4-trifluoromethyl-thiazole moiety offers metabolic stability and lipophilicity contributions. Commercial availability from multiple suppliers at ≥95% purity [2] supports reliable procurement for parallel synthesis and library production workflows.

Hydrochloride Salt for Enhanced Assay Solubility

For researchers planning biochemical or cell-based assays requiring aqueous buffer compatibility, procurement of the hydrochloride salt form (CAS 1955515-35-1) [1] is recommended over the free base. The salt form improves solubility and handling properties [2], reducing the likelihood of compound precipitation during assay preparation and minimizing DMSO concentration artifacts that can confound IC50/EC50 determinations in cellular systems.

Application
Selection Property
Validation Focus
SMN modulator assay benchmarking
Reported SMN2 promoter EC50 comparator context
Assay sensitivity and SAR baseline response
Diversity-oriented synthesis
Drug-likeness property profile
Fragment-likeness and derivatization compatibility
Aqueous-compatible assay preparation
Salt form solubility enhancement
Solubility and precipitation risk in assay buffers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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